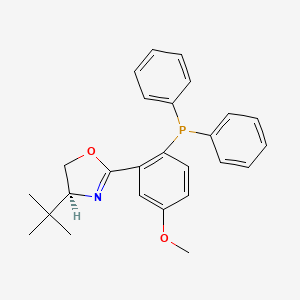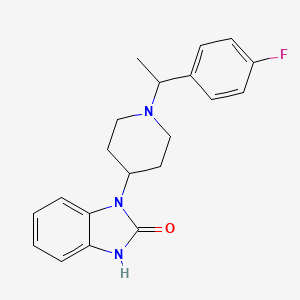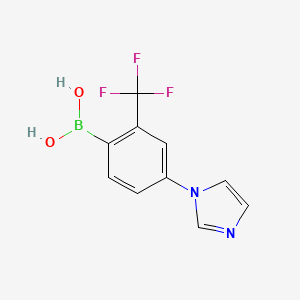
Tris(2,4,4-trimethylpentyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, tris(2,4,4-trimethylpentyl)-, also known as tris(2,4,4-trimethylpentyl)phosphine, is an organophosphorus compound. It is a tertiary phosphine characterized by the presence of three 2,4,4-trimethylpentyl groups attached to a central phosphorus atom. This compound is known for its strong Lewis basicity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris(2,4,4-trimethylpentyl)-, typically involves the reaction of phosphorus trichloride with 2,4,4-trimethylpentylmagnesium bromide. The reaction proceeds as follows:
PCl3+3(2,4,4−trimethylpentyl)MgBr→P(2,4,4−trimethylpentyl)3+3MgClBr
This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of phosphine, tris(2,4,4-trimethylpentyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Phosphine, tris(2,4,4-trimethylpentyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. These reactions often require the presence of a base to facilitate the substitution process.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form coordination complexes. These reactions are usually carried out in an inert atmosphere to prevent oxidation.
Major Products Formed
Oxidation: The major product is tris(2,4,4-trimethylpentyl)phosphine oxide.
Substitution: The products vary depending on the substituent introduced but generally include substituted phosphines.
Coordination: The major products are metal-phosphine complexes, which are often used as catalysts in various chemical reactions.
科学研究应用
Phosphine, tris(2,4,4-trimethylpentyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of phosphine, tris(2,4,4-trimethylpentyl)-, involves its ability to act as a strong Lewis base. It donates electron pairs to form stable complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Phosphine, tris(2,4,4-trimethylpentyl)-, can be compared with other similar compounds, such as:
Bis(2,4,4-trimethylpentyl)phosphinic acid: This compound has two 2,4,4-trimethylpentyl groups and a phosphinic acid group. It is used as an extractant in solvent extraction processes.
Bis(2,4,4-trimethylpentyl)dithiophosphinic acid: This compound contains sulfur atoms and is used in metal extraction and recovery processes.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups and is used as a ligand in coordination chemistry.
Phosphine, tris(2,4,4-trimethylpentyl)-, is unique due to its strong Lewis basicity and its ability to form stable complexes with transition metals, making it a valuable reagent in various chemical and industrial applications.
属性
CAS 编号 |
10138-88-2 |
|---|---|
分子式 |
C24H51P |
分子量 |
370.6 g/mol |
IUPAC 名称 |
tris(2,4,4-trimethylpentyl)phosphane |
InChI |
InChI=1S/C24H51P/c1-19(13-22(4,5)6)16-25(17-20(2)14-23(7,8)9)18-21(3)15-24(10,11)12/h19-21H,13-18H2,1-12H3 |
InChI 键 |
SVACMNOMPXLISX-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)C)CP(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)

![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)

![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)




![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
